molecular formula C15H16N2O2 B573092 tert-butyl 2-(5-cyano-1H-indol-1-yl)acetate CAS No. 1229608-56-3

tert-butyl 2-(5-cyano-1H-indol-1-yl)acetate

Cat. No.: B573092
CAS No.: 1229608-56-3
M. Wt: 256.305
InChI Key: NYIYPZWMHKYZQQ-UHFFFAOYSA-N
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Description

tert-Butyl (5-cyano-1H-indol-1-yl)acetate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group attached to the indole ring, which is further substituted with a cyano group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-cyano-1H-indol-1-yl)acetate typically involves the reaction of 5-cyanoindole with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl (5-cyano-1H-indol-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-cyano-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The cyano group and the indole ring play crucial roles in binding to biological receptors, leading to various biological effects. The compound can modulate signaling pathways and enzyme activities, contributing to its diverse biological activities .

Comparison with Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • 1-(tert-Butoxycarbonyl)indole
  • N-tert-Butoxycarbonylindole

Comparison: tert-Butyl (5-cyano-1H-indol-1-yl)acetate is unique due to the presence of the cyano group at the 5-position of the indole ring. This substitution significantly influences its chemical reactivity and biological activity compared to other tert-butyl indole derivatives .

Properties

CAS No.

1229608-56-3

Molecular Formula

C15H16N2O2

Molecular Weight

256.305

IUPAC Name

tert-butyl 2-(5-cyanoindol-1-yl)acetate

InChI

InChI=1S/C15H16N2O2/c1-15(2,3)19-14(18)10-17-7-6-12-8-11(9-16)4-5-13(12)17/h4-8H,10H2,1-3H3

InChI Key

NYIYPZWMHKYZQQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl bromoacetate (0.88 mL; 5.99 mmol) was added to a suspension of 5-cyanoindole (0.71 g; 4.99 mmol) and K2CO3 (1.38 g; 9.99 mmol) in CH3CN (20 mL) and the resulting mixture was stirred at reflux for 16 hours. Filtration and concentration in vacuo gave a light yellow oil which crystallized upon standing. The solid was triturated in a mixture of Et2O and hexane to give the title compound as an off-white solid (1.26 g, 98%). HPLC (Method A), Rt: 4.43 min (Purity: 96.8%). LC/MS (Method B): 256.9 (M+H)+.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

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